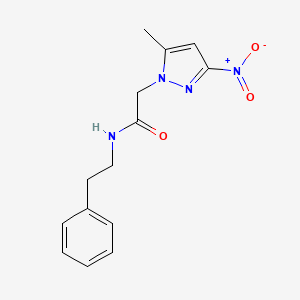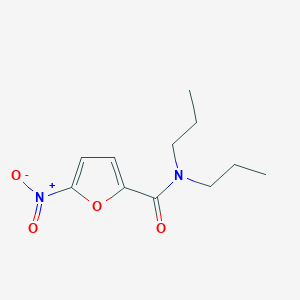![molecular formula C19H16N4O3 B6035690 2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6035690.png)
2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Benzaldehyde for phenyl group, methyl iodide for methyl group.
Conditions: Alkylation reactions under basic conditions (e.g., potassium carbonate).
Industrial Production Methods
Scaling up these reactions involves using flow chemistry techniques to optimize reaction times and yields. This method ensures consistent quality and scalability for industrial production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid involves multi-step procedures:
Formation of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core
Starting materials: 2-aminopyridine, β-ketoester, and aldehyde.
Reagents: Acid catalysts (e.g., acetic acid), bases (e.g., sodium ethoxide), solvents (e.g., ethanol).
Conditions: Reflux heating, long reaction times to ensure cyclization and completion.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Products: Carboxylic acids and ketones, leading to potential modifications of the propanoic acid side chain.
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Products: Alcohol derivatives, which could alter biological activity.
Substitution
Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Conditions: Various solvents (e.g., dichloromethane), room temperature to reflux.
Products: Substituted derivatives with potential alterations in activity.
Aplicaciones Científicas De Investigación
Chemistry
Building Blocks: : Serve as precursors in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Tested as inhibitors for various enzymes due to its unique structure.
Medicine
Anticancer Agents: : Investigated for potential antitumor activity.
Anti-inflammatory Agents: : The presence of a propanoic acid side chain, similar to known anti-inflammatory drugs, makes it a candidate for such applications.
Industry
Material Science: : Possible applications in developing new materials due to its unique structure.
Mecanismo De Acción
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate pathways, leading to biological effects. For instance, inhibition of a specific enzyme could reduce the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid
Pyrazolopyrimidines: : Similar core structure but lack the propanoic acid side chain.
Phenylpyrazoles: : Feature a phenyl and pyrazole structure, differing by not having the pyrido[3,4-e]pyrimidine core.
Uniqueness
The combination of a pyrazolopyridopyrimidine core with a phenyl group and a propanoic acid side chain makes 2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid unique. This uniqueness lies in its potential multi-target effects and diverse biological activities.
Propiedades
IUPAC Name |
2-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-11-16(13-6-4-3-5-7-13)17-20-10-14-15(23(17)21-11)8-9-22(18(14)24)12(2)19(25)26/h3-10,12H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSQQRQPFYCCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE](/img/structure/B6035616.png)
![N-benzyl-8-bromo-2-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6035622.png)
![(3R,4R)-1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B6035634.png)
![N-(5-{2-[2-(3,4-dihydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6035644.png)
![1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea](/img/structure/B6035657.png)
![3-(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6035664.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanamide](/img/structure/B6035677.png)

![{4-benzyl-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}methanol](/img/structure/B6035691.png)
![5-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-2-pyridinol](/img/structure/B6035696.png)
![ethyl 2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6035704.png)
![4-methoxy-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide](/img/structure/B6035709.png)

